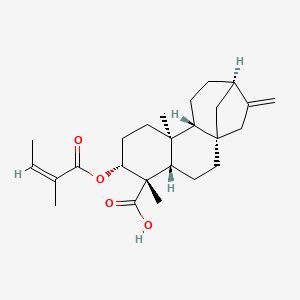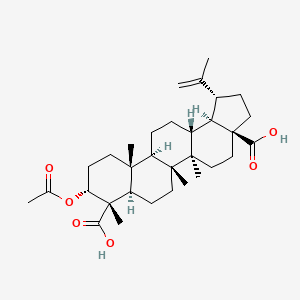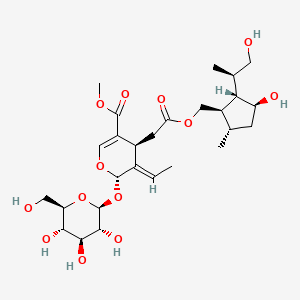
5-羟基-1,7-双(4-羟基苯基)庚烷-3-基乙酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate is a useful research compound. Its molecular formula is C21H26O5 and its molecular weight is 358.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
生物质转化和可持续材料生产
5-羟基-1,7-双(4-羟基苯基)庚烷-3-基乙酸酯是在将植物生物质转化为有价值化学品的背景下探索的衍生物。研究表明,5-羟甲基糠醛(HMF)的衍生物,这是一种可以从植物生物质中的己糖和木质纤维素中生产的化合物,可能成为化工行业的原料。这些衍生物可以取代非可再生的碳氢化合物来源,有助于生产聚合物、功能材料和燃料。HMF及其衍生物,如5-羟基-1,7-双(4-羟基苯基)庚烷-3-基乙酸酯的重要性在于它们的多功能性和潜力,可以引领可持续化学制造过程(Chernyshev, Kravchenko, & Ananikov, 2017)。
增强药用和生物学特性
改良天然化合物以提高药用和生物学特性是一个重要的研究领域。例如,姜黄素,是姜黄中的主要色素,具有各种生物学特性。将姜黄素改造以产生新的类似物,如席夫碱、腙和肟衍生物,已被证明可以显著增强这些特性。这些衍生物在生物活性方面具有更高的效力,突显了药用化学和制药研究中化学衍生物的重要性(Omidi & Kakanejadifard, 2020)。
药物设计和DNA结合
类似5-羟基-1,7-双(4-羟基苯基)庚烷-3-基乙酸酯的化合物被探索其在药物设计中的潜力,特别是由于它们与生物大分子的相互作用能力。例如,Hoechst 33258,一种已知强烈结合到双链DNA小沟的化合物,为开发可针对DNA进行治疗的药物提供了见解。这类化合物在设计具有特定作用的药物方面非常有价值,如放射防护剂和拓扑异构酶抑制剂,表明在医学和生物学中化学修饰化合物的广泛适用性(Issar & Kakkar, 2013)。
未来方向
: Morita, H., Lee, Y.-E., & Shi, S.-P. (2023). Identification of a diarylpentanoid-producing polyketide synthase in the biosynthesis of 2-(2-phenylethyl)chromones in agarwood. Journal of Natural Medicines, 77(4), 667–676. Link : ChemicalBook. (n.d.). 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate. Link : Chemsrc. (2024). 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate. Link : BOC Sciences. (n.d.). 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate. Link : EMBL
作用机制
Result of Action
It has been noted for its strong antifungal activity against certain fungal species .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate . These factors could include pH, temperature, presence of other molecules, and the specific biological environment within which the compound is active.
生化分析
Biochemical Properties
5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain kinases and phosphatases, influencing their activity. These interactions are crucial as they can modulate signaling pathways and cellular responses. The nature of these interactions often involves binding to the active sites of enzymes, thereby inhibiting or activating their function .
Cellular Effects
The effects of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate on cells are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the expression of genes involved in oxidative stress response and apoptosis. Additionally, it can affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of key metabolites .
Molecular Mechanism
At the molecular level, 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate exerts its effects through several mechanisms. It can bind to specific biomolecules, such as receptors and enzymes, leading to changes in their activity. For instance, it may inhibit the activity of certain kinases, thereby preventing the phosphorylation of downstream targets. This inhibition can result in altered cellular responses, such as reduced cell proliferation or increased apoptosis. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate can change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or high temperatures. Long-term exposure to this compound can lead to sustained changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate vary with different dosages in animal models. At low doses, it may have minimal effects, while at higher doses, it can exhibit significant biological activity. For instance, high doses of this compound have been associated with toxic effects, such as liver damage and oxidative stress. Threshold effects have also been observed, where a certain dosage is required to elicit a measurable biological response .
Metabolic Pathways
5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic pathways can influence the overall bioavailability and activity of the compound, as well as its effects on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound in different cellular compartments. For instance, it may be transported into cells via specific membrane transporters and subsequently distributed to various organelles, such as the mitochondria and endoplasmic reticulum .
Subcellular Localization
The subcellular localization of 5-Hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl acetate is an important factor that influences its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect mitochondrial function and energy metabolism .
属性
IUPAC Name |
[5-hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O5/c1-15(22)26-21(13-7-17-4-10-19(24)11-5-17)14-20(25)12-6-16-2-8-18(23)9-3-16/h2-5,8-11,20-21,23-25H,6-7,12-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFLPOLVWWPIPP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CCC1=CC=C(C=C1)O)CC(CCC2=CC=C(C=C2)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B1164366.png)




